molecular formula C13H10N2O2 B1238796 Kumujancine CAS No. 92631-69-1

Kumujancine

Cat. No.: B1238796
CAS No.: 92631-69-1
M. Wt: 226.23 g/mol
InChI Key: NHVDRRXZBKLFSV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Kumujancine can be synthesized through several methods. One notable method involves the reduction of an ester intermediate using diisobutylaluminum hydride (DIBAL-H) at -78°C to produce the aldehyde form of this compound in a high yield of 96% . Another method includes the Wittig olefination of the aldehyde intermediate to afford the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources such as Picrasma quassioides remains a primary method. Techniques like ultrasonic microwave-assisted extraction coupled with high-speed counter-current chromatography have been employed for the preparation of similar compounds .

Chemical Reactions Analysis

Types of Reactions: Kumujancine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of ester intermediates with DIBAL-H yields aldehyde forms of this compound .

Scientific Research Applications

Kumujancine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of kumujancine involves its interaction with various molecular targets and pathways. As a β-carboline alkaloid, it can inhibit enzymes such as cAMP phosphodiesterase, leading to increased intracellular levels of cyclic AMP . This inhibition can result in various biological effects, including cytotoxicity against cancer cells and antiparasitic activities.

Comparison with Similar Compounds

Properties

IUPAC Name

4-methoxy-9H-pyrido[3,4-b]indole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-11-6-14-10(7-16)13-12(11)8-4-2-3-5-9(8)15-13/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVDRRXZBKLFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239078
Record name Kumujancine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92631-69-1
Record name Kumujancine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092631691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kumujancine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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